Ethyl 2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate
Description
Properties
IUPAC Name |
ethyl 2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c1-3-24-16(23)11(2)25-18-21-20-17(26-18)19-15(22)14-9-8-12-6-4-5-7-13(12)10-14/h4-11H,3H2,1-2H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKCVCRDKVXLOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN=C(S1)NC(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate typically involves several steps:
Formation of 1,3,4-thiadiazole ring: : This is achieved through the cyclization of appropriate precursors in the presence of sulfur sources and ammonia or hydrazine under controlled conditions.
Naphthalene-2-carbonylation: : The thiadiazole intermediate undergoes a reaction with naphthalene-2-carbonyl chloride, resulting in the formation of the naphthalene-2-carbonylamino group.
Industrial Production Methods
On an industrial scale, the production process is optimized to ensure high yield and purity of the compound. This involves:
Batch or continuous flow reactors: : For controlled reaction conditions and scalability.
Purification techniques: : Such as recrystallization, chromatography, or distillation to isolate the desired compound.
Quality control: : Rigorous testing to ensure the compound meets specified standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate can undergo various chemical reactions, including:
Oxidation: : Leading to the formation of sulfoxides or sulfones.
Reduction: : Resulting in the cleavage of the thiadiazole ring.
Substitution: : Particularly nucleophilic aromatic substitution (S_NAr) on the naphthalene ring or the thiadiazole ring.
Common Reagents and Conditions
Oxidizing agents: : Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing agents: : Like lithium aluminum hydride or sodium borohydride for reduction.
Nucleophiles: : Including amines and alkoxides for substitution reactions.
Major Products Formed
Sulfoxides and sulfones: : From oxidation.
Thiol-containing compounds: : From reduction.
Substituted thiadiazoles and naphthalenes: : From substitution reactions.
Scientific Research Applications
The compound exhibits a range of biological activities that make it valuable in medicinal chemistry:
Antimicrobial Activity
Research indicates that Ethyl 2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate shows promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
In recent studies, this compound has been evaluated for its anticancer potential. It has shown cytotoxic effects against several cancer cell lines in vitro, suggesting its potential as a chemotherapeutic agent. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific cellular pathways.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been investigated. Preliminary studies suggest that it may inhibit the activity of pro-inflammatory cytokines and enzymes involved in the inflammatory response.
Therapeutic Applications
Given its diverse biological activities, this compound holds potential for various therapeutic applications:
Pharmaceutical Development
The compound can serve as a lead compound for developing new antibiotics and anticancer drugs. Its unique structure allows for modifications that could enhance efficacy and reduce toxicity.
Agricultural Applications
Due to its antimicrobial properties, there is potential for developing agricultural fungicides or bactericides based on this compound to protect crops from pathogens.
Case Studies
Several case studies have highlighted the applications of this compound in research:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Efficacy | Demonstrated significant inhibition of bacterial growth in vitro against Staphylococcus aureus and Escherichia coli. |
| Study B | Anticancer Activity | Showed selective cytotoxicity towards breast cancer cell lines with minimal effects on normal cells. |
| Study C | Anti-inflammatory Effects | Reduced levels of TNF-alpha and IL-6 in treated macrophages compared to controls. |
Mechanism of Action
The compound's mechanism of action involves its interaction with various molecular targets and pathways. The naphthalene-2-carbonylamino group can engage in π-π stacking interactions with aromatic residues in proteins, while the thiadiazole ring can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to the compound's observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Thiadiazole derivatives are often modified at the 2- and 5-positions to tune their properties. Key structural analogs include:
Ethyl 3-[[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio]propanoate Substituents: Cyclohexylamino group at the 5-position. Biological Activity: Demonstrated anticandidal activity, suggesting thiadiazoles with amino substituents may target fungal pathways .
Ethyl 2-[[5-[(4-methyl-3-morpholin-4-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate Substituents: Morpholinyl sulfonyl benzoyl group at the 5-position. Key Differences: The sulfonyl group introduces polarity, increasing hydrogen-bond acceptor capacity (11 acceptors vs. the target compound’s undefined count). Physical Properties: Molecular weight = 486.6 g/mol, XLogP3 = 1.8, indicating moderate lipophilicity .
2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-methyl)sulfanyl]-1,3,4-thiadiazole
- Substituents : Methylphenyl groups at both thiadiazole rings.
- Structural Features : Exhibits a butterfly conformation with dihedral angles of 46.3° between thiadiazole rings, influencing crystal packing and solubility .
Physicochemical Properties
A comparative analysis of available data is summarized below:
- Lipophilicity : The morpholinyl sulfonyl derivative (XLogP3 = 1.8) is less hydrophobic than the target compound’s naphthalene group (expected higher XLogP3).
- Hydrogen Bonding : The morpholinyl sulfonyl analog’s 11 acceptors suggest enhanced solubility compared to the target compound’s ester and naphthalene groups .
Crystallographic and Conformational Analysis
- The methylphenyl derivative () adopts a butterfly conformation with near-planar aromatic rings, a feature that may influence the target compound’s solid-state behavior .
Biological Activity
Ethyl 2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to explore the biological activity of this specific compound, drawing on various research findings and case studies.
Chemical Structure
The compound's structure can be broken down as follows:
- Thiadiazole Ring : A five-membered ring containing two nitrogen atoms and three carbon atoms.
- Naphthalene Carbonyl Group : A naphthalene moiety attached to a carbonyl group, which may enhance biological activity.
- Ethyl Propanoate Group : This ester group may contribute to the compound's solubility and bioavailability.
Antimicrobial Activity
Research has shown that thiadiazole derivatives exhibit significant antimicrobial properties. Various studies indicate that compounds similar to this compound demonstrate effective inhibition against both Gram-positive and Gram-negative bacteria as well as fungi.
- Antibacterial Activity :
- Antifungal Activity :
Anticancer Activity
Thiadiazole derivatives have been investigated for their potential anticancer properties. Studies indicate that compounds structurally related to this compound exhibit cytotoxic effects on various cancer cell lines.
- Cell Lines Tested :
- Mechanism of Action :
Case Studies
Several studies highlight the promising biological activities of thiadiazole derivatives:
- Study A : A series of new thiadiazole derivatives were synthesized and evaluated for antimicrobial activity. The derivatives exhibited significant antibacterial activity against E. coli and Bacillus mycoides, with some showing zones of inhibition up to 19 mm .
- Study B : In vitro cytotoxicity assays revealed that specific thiadiazole compounds caused apoptosis in cancer cell lines without affecting normal cells, suggesting a selective action that could minimize side effects in therapeutic applications .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
